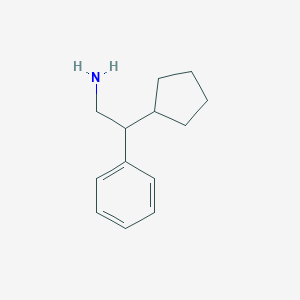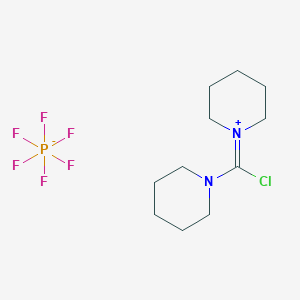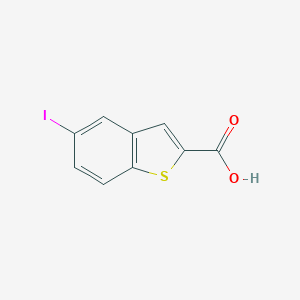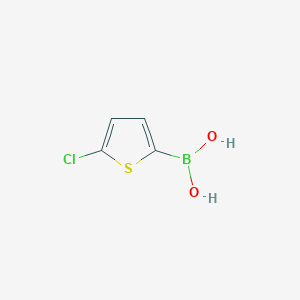
Ácido 5-clorotiofeno-2-borónico
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiophene-containing conjugated polymers, which can be related to the synthesis strategies for 5-Chlorothiophene-2-boronic acid derivatives, often employs Suzuki polycondensation of aryl dibromides with thiophenebis(boronic acid) derivatives. This process is facilitated by the use of a thiophene-containing bulky phosphorous compound as the ligand for a zerovalent palladium catalyst, yielding high molecular weight polymers with significant efficiency and specificity (Liu et al., 2013).
Molecular Structure Analysis
The molecular structure of 5-Chlorothiophene-2-boronic acid and its derivatives can be extensively studied through various spectroscopic methods, including NMR, FT-IR, and mass spectrometry. These analyses provide insights into the compound's conformation, bonding environment, and electronic properties, which are crucial for understanding its reactivity and the development of novel materials with desired properties.
Chemical Reactions and Properties
5-Chlorothiophene-2-boronic acid participates in a variety of chemical reactions, primarily as an intermediate in cross-coupling reactions. The boronic acid group facilitates the Suzuki-Miyaura coupling, allowing for the construction of biaryl structures with significant precision. This reactivity is leveraged in synthesizing polymers, fluorescent dyes, and other conjugated materials, demonstrating the compound's versatility and utility in organic synthesis (Severin, 2009).
Aplicaciones Científicas De Investigación
Reacción de acoplamiento cruzado de Suzuki-Miyaura
El ácido 5-clorotiofeno-2-borónico es un reactivo útil para la reacción de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es un tipo de reacción de acoplamiento cruzado catalizada por paladio, que se utiliza para sintetizar compuestos biarilicos, una clase importante de compuestos en la química medicinal .
Preparación de moléculas biológicamente activas
El ácido 5-clorotiofeno-2-borónico se puede utilizar en la preparación de moléculas biológicamente activas . Estas moléculas tienen una amplia gama de aplicaciones en el campo de la química medicinal y el descubrimiento de fármacos.
Preparación de moléculas farmacológicamente activas
Además de las moléculas biológicamente activas, el ácido 5-clorotiofeno-2-borónico también se utiliza en la preparación de moléculas farmacológicamente activas . Estas moléculas se utilizan normalmente en el desarrollo de nuevos fármacos y terapias.
Reacciones catalizadas por paladio
El ácido 5-clorotiofeno-2-borónico se puede utilizar como reactivo en reacciones catalizadas por paladio . Estas reacciones se utilizan comúnmente en la síntesis orgánica para la formación de enlaces carbono-carbono.
Síntesis de compuestos heterocíclicos
El ácido 5-clorotiofeno-2-borónico se puede utilizar en la síntesis de compuestos heterocíclicos . Estos compuestos contienen una estructura de anillo que incluye átomos de al menos dos elementos diferentes. Son ampliamente utilizados en la industria farmacéutica debido a sus diversas actividades biológicas.
Mecanismo De Acción
Target of Action
5-Chlorothiophene-2-boronic Acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling arylboronic acids with organic halides .
Mode of Action
The mode of action of 5-Chlorothiophene-2-boronic Acid involves its interaction with its targets through a process known as transmetalation . In the Suzuki-Miyaura cross-coupling reaction, the boronic acid moiety of the compound acts as a mild electrophile . The boronic acid transfers the aryl group to the palladium catalyst, which then couples with the organic halide to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 5-Chlorothiophene-2-boronic Acid participates, is a key process in synthetic chemistry . It enables the formation of complex molecules from simpler ones, thereby affecting various biochemical pathways. The products of these reactions are often found in a wide range of chemical compounds, from pharmaceutical drugs to organic materials .
Result of Action
The primary result of the action of 5-Chlorothiophene-2-boronic Acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of complex molecules, contributing to the diversity and complexity of organic compounds in chemical science .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-Chlorothiophene-2-boronic acid is involved in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound interacts with arylboronic acids and bromoquinoline . The nature of these interactions involves the transfer of formally nucleophilic organic groups from boron to palladium .
Cellular Effects
They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 5-Chlorothiophene-2-boronic acid primarily involves its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound acts as a nucleophile, being transferred from boron to palladium . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared .
Metabolic Pathways
Boronic acids are known to participate in various transformations, including the Petasis reaction, C-N and C-O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation .
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClO2S/c6-4-2-1-3(9-4)5(7)8/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCLNCVCDFUJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370215 | |
| Record name | 5-Chlorothiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162607-18-3 | |
| Record name | 5-Chlorothiophene-2-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chlorothiophene-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





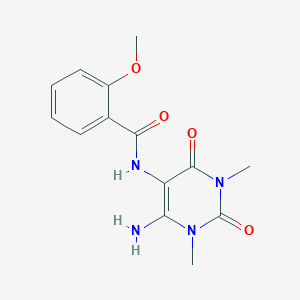
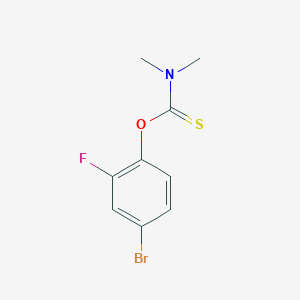



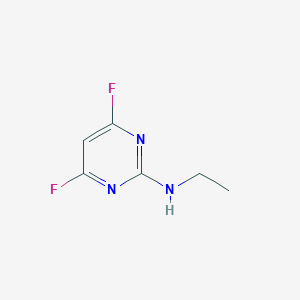

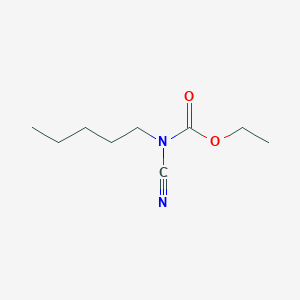
![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)
